1-[(2-FLUOROPHENYL)METHYL]PIPERAZINE DIHYDROCHLORIDE
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]PIPERAZINE DIHYDROCHLORIDE is a useful research compound. Its molecular formula is C11H17Cl2FN2 and its molecular weight is 267.17. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
1-(2-Fluorobenzyl)piperazine dihydrochloride has been studied for its role in the synthesis of various compounds. Ohtaka et al. (1989) researched the synthesis of compounds related to the metabolites of a cerebral vasodilator, which involves derivatives of 1-(2-Fluorobenzyl)piperazine dihydrochloride (Ohtaka et al., 1989).
Structural Characterization
Cunlong Zhang et al. (2011) investigated the structural aspects of a compound involving 1-(2-Fluorobenzyl)piperazine, providing insights into its molecular conformation and intermolecular interactions (Zhang et al., 2011).
Receptor Binding and Imaging Studies
Yingfang He et al. (2017) designed and synthesized novel piperazine compounds, including derivatives of 1-(2-Fluorobenzyl)piperazine, as ligands for σ1 receptors, indicating their potential in brain imaging and studying neurodegenerative diseases (He et al., 2017).
Medicinal Chemistry and Pharmacokinetics
N. Awata et al. (1994) conducted studies on the absorption, distribution, metabolism, and excretion of a compound related to 1-(2-Fluorobenzyl)piperazine in rats, providing valuable information for drug development (Awata et al., 1994).
Radioligand Development
P. Mäding et al. (2006) synthesized a potent nonpeptide CCR1 antagonist, incorporating a derivative of 1-(2-Fluorobenzyl)piperazine, for potential use in radiolabeling and imaging studies (Mäding et al., 2006).
Structural Studies and Crystallography
Ninganayaka Mahesha et al. (2019) explored the molecular structures and intermolecular interactions of closely related compounds to 1-(2-Fluorobenzyl)piperazine, enhancing understanding of their crystalline properties (Mahesha et al., 2019).
Drug Development and Synthesis
Research by G. Mokrov et al. (2019) involved synthesizing derivatives of 1-(2-Fluorobenzyl)piperazine to study their cardiotropic activity, demonstrating the compound's relevance in drug development (Mokrov et al., 2019).
Mechanism of Action
Target of Action
It’s structurally related to piperazine, which is known to interact with the gaba receptor . The GABA receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Result of Action
The action of piperazine, a structurally related compound, results in the paralysis of worms, allowing for their expulsion from the host body .
Safety and Hazards
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRGVOBZCMOWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.